molecular formula C17H21N3O4S B2811119 3-(2-methoxyethyl)-4-oxo-N-[(oxolan-2-yl)methyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide CAS No. 422527-90-0

3-(2-methoxyethyl)-4-oxo-N-[(oxolan-2-yl)methyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Cat. No.: B2811119
CAS No.: 422527-90-0
M. Wt: 363.43
InChI Key: AGWLIFWXFLPKGZ-UHFFFAOYSA-N
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Description

3-(2-methoxyethyl)-4-oxo-N-[(oxolan-2-yl)methyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a complex organic compound with a unique structure that includes a quinazoline core, a thioxo group, and a tetrahydrofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methoxyethyl)-4-oxo-N-[(oxolan-2-yl)methyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide typically involves multiple steps One common approach is to start with the quinazoline core, which can be synthesized through a cyclization reaction involving anthranilic acid derivatives and isothiocyanatesThe final step involves the addition of the 2-methoxyethyl group through an alkylation reaction .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced purification techniques such as chromatography, and the employment of catalysts to enhance reaction rates. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be used to achieve this .

Chemical Reactions Analysis

Types of Reactions

3-(2-methoxyethyl)-4-oxo-N-[(oxolan-2-yl)methyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives of the original compound .

Scientific Research Applications

3-(2-methoxyethyl)-4-oxo-N-[(oxolan-2-yl)methyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It has potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(2-methoxyethyl)-4-oxo-N-[(oxolan-2-yl)methyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide involves its interaction with specific molecular targets. The thioxo group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The quinazoline core can interact with various enzymes and receptors, modulating their activity. These interactions can lead to changes in cellular pathways, resulting in the compound’s bioactive effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(2-methoxyethyl)-4-oxo-N-[(oxolan-2-yl)methyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide apart is its unique combination of functional groups, which confer a distinct set of chemical and biological properties.

Properties

IUPAC Name

3-(2-methoxyethyl)-4-oxo-N-(oxolan-2-ylmethyl)-2-sulfanylidene-1H-quinazoline-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O4S/c1-23-8-6-20-16(22)13-5-4-11(9-14(13)19-17(20)25)15(21)18-10-12-3-2-7-24-12/h4-5,9,12H,2-3,6-8,10H2,1H3,(H,18,21)(H,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGWLIFWXFLPKGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCC3CCCO3)NC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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